1-Methylcyclopropanecarboxamidine
Description
Reactivity of the Amidine Functional Group
The amidine group (-C(=NH)NH2) is a nitrogen analog of a carboxylic acid and is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This arrangement leads to a rich and diverse reactivity profile.
Amidines are strong organic bases. The basicity arises from the ability of the lone pair of electrons on the sp2-hybridized imino nitrogen to accept a proton. Upon protonation, the positive charge is delocalized over both nitrogen atoms and the central carbon atom through resonance, forming a stabilized amidinium cation.
The pKa of the conjugate acid of an amidine is typically in the range of 12-13, making them significantly more basic than amines. The specific basicity of 1-methylcyclopropanecarboxamidine is influenced by the electron-donating nature of the 1-methylcyclopropyl group, which can slightly enhance the basicity by stabilizing the positive charge in the amidinium cation.
Table 1: Comparative Basicity of Selected Nitrogenous Compounds
| Compound | Structure | Approximate pKa of Conjugate Acid |
| Ammonia (B1221849) | NH3 | 9.25 |
| Methylamine | CH3NH2 | 10.64 |
| Acetamidine | CH3C(=NH)NH2 | ~12.4 |
| This compound | c-C3H4(CH3)C(=NH)NH2 | ~12-13 (estimated) |
Note: The pKa value for this compound is an estimate based on the typical range for amidines and the electronic effect of the substituent.
The carbon atom of the amidine group is electrophilic due to the electron-withdrawing effect of the two nitrogen atoms. This makes it susceptible to attack by nucleophiles. However, the reactivity is generally lower than that of the carbonyl carbon in amides due to the better electron-donating ability of nitrogen compared to oxygen.
Nucleophilic addition to the amidine carbon typically proceeds via a tetrahedral intermediate. The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can lead to the formation of stable addition products, while weaker nucleophiles may result in reversible additions or require activation of the amidine group.
For instance, organometallic reagents like Grignard or organolithium reagents can add to the amidine carbon, but the reaction can be complex and may also involve deprotonation at the nitrogen atoms due to the high basicity of these reagents.
The nitrogen atoms of the amidine group are nucleophilic and can participate in various reactions. They can be alkylated, acylated, and can react with electrophiles such as aldehydes and ketones to form new C-N bonds.
The primary amino group (-NH2) can be selectively functionalized in the presence of the imino group (=NH) under controlled conditions. For example, reaction with one equivalent of an acylating agent would likely lead to the formation of an N-acylamidine.
Furthermore, the amidine group can act as a bidentate ligand, coordinating to metal centers through both nitrogen atoms. This property is utilized in the synthesis of various metal complexes with applications in catalysis and materials science.
Reactions Involving the Cyclopropane (B1198618) Ring
The cyclopropane ring in this compound is a strained three-membered ring, which makes it susceptible to ring-opening reactions. The presence of the electron-withdrawing amidine group can influence the regioselectivity and reactivity of these transformations.
Acid-catalyzed ring-opening of cyclopropanes is a common reaction. In the case of this compound, protonation of the amidine group could be followed by or be in equilibrium with protonation of the cyclopropane ring, which can facilitate ring opening. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocationic intermediate. The methyl group at the C1 position would stabilize a positive charge at this position, potentially leading to the formation of products derived from a tertiary carbocation.
Ring-opening can also be initiated by radical initiators or transition metals. These reactions can lead to a variety of linear or rearranged products, depending on the reaction conditions and the reagents employed. For example, treatment with a hydrogen halide (HX) could potentially lead to the formation of a γ-halo-substituted amidine.
While ring-opening is a major reaction pathway for cyclopropanes, functionalization of the ring while preserving its structure is also possible, although it can be challenging due to the ring strain.
Reactions such as cyclopropanation of the double bond in a precursor or functional group interconversion on a pre-existing cyclopropane ring are common strategies for synthesizing substituted cyclopropanes. For this compound, direct functionalization of the cyclopropane ring without ring-opening would likely require mild and selective reaction conditions. For instance, certain metal-catalyzed C-H activation reactions could potentially be employed to introduce new functional groups onto the cyclopropane ring, although such reactions are often substrate-specific and require careful optimization.
Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclopropane-1-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H3,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVODAGKDGITUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methylcyclopropanecarboxamidine and Its Precursors
Overview of Synthetic Strategies for Cyclopropanecarboxamides and Amidines
The construction of cyclopropane (B1198618) rings and the introduction of amide and amidine functionalities are central to the synthesis of the target molecule. General strategies for synthesizing cyclopropanecarboxamides often involve the coupling of a cyclopropanecarboxylic acid derivative with an amine. For instance, the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) can facilitate the formation of the amide bond from the corresponding carboxylic acid and amine.
Amidine synthesis, on the other hand, can be broadly categorized into two main approaches: the reaction of nitriles with amines (the Pinner reaction and its variations) and the conversion of amides or thioamides into amidines. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the amidine nitrogen atoms.
Direct Synthesis Approaches to 1-Methylcyclopropanecarboxamidine
Direct approaches to this compound involve the formation of the amidine group on a pre-existing 1-methylcyclopropane scaffold.
Amidination Reactions on Cyclopropanecarbonitrile Derivatives
Table 1: Generalized Pinner Reaction Conditions for Amidine Synthesis
| Step | Reagents & Conditions | Intermediate/Product | Reference |
| 1 | 1-Methylcyclopropanecarbonitrile, Anhydrous Alcohol (e.g., Ethanol), Anhydrous HCl | 1-Methylcyclopropanecarboximidate salt (Pinner Salt) | |
| 2 | Pinner Salt, Anhydrous Ammonia (B1221849) | This compound |
It is important to maintain anhydrous conditions throughout the reaction to prevent the hydrolysis of the nitrile or the imidate intermediate to the corresponding carboxylic acid or ester.
Transformation of 1-Methylcyclopropanecarboxylic Acid Derivatives
An alternative direct approach begins with 1-methylcyclopropanecarboxylic acid and proceeds through its activated derivatives.
This two-step sequence involves the initial formation of a highly reactive acyl halide, followed by its reaction with ammonia to yield the corresponding primary amide. 1-Methylcyclopropanecarbonyl chloride is a known compound and can be synthesized from 1-methylcyclopropanecarboxylic acid using standard chlorinating agents such as thionyl chloride or oxalyl chloride.
The subsequent reaction of 1-methylcyclopropanecarbonyl chloride with ammonia would proceed via a nucleophilic acyl substitution mechanism to yield 1-methylcyclopropanecarboxamide (B171806). This reaction is typically vigorous and is often carried out at low temperatures in a suitable solvent.
Table 2: Synthesis of 1-Methylcyclopropanecarboxamide
| Starting Material | Reagent | Product | Reference |
| 1-Methylcyclopropanecarboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 1-Methylcyclopropanecarbonyl chloride | |
| 1-Methylcyclopropanecarbonyl chloride | Ammonia (NH₃) | 1-Methylcyclopropanecarboxamide |
The conversion of the stable amide, 1-methylcyclopropanecarboxamide, into the final amidine requires activation of the amide carbonyl group to make it more electrophilic. A powerful method for this transformation involves the use of trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) in the presence of a non-nucleophilic base like pyridine. The reaction proceeds through the formation of a highly reactive imidoyl triflate intermediate, which is then readily attacked by an amine or ammonia to give the amidine.
This method offers a mild and efficient way to synthesize a variety of amidines from their corresponding amides.
Table 3: Amide to Amidine Conversion using Triflic Anhydride
| Starting Material | Reagents | Intermediate | Product | Reference |
| 1-Methylcyclopropanecarboxamide | Triflic anhydride (Tf₂O), Pyridine | Imidoyl triflate | This compound |
Indirect Synthesis Pathways via Cyclopropane Ring Formation
Indirect routes to this compound involve the construction of the cyclopropane ring on a precursor that already contains the nitrile functionality or a group that can be readily converted to an amidine.
One such strategy is the cyclopropanation of an appropriately substituted alkene. For example, the asymmetric cyclopropanation of alkenes with diazoacetonitrile, catalyzed by engineered myoglobin, has been shown to produce nitrile-substituted cyclopropanes with high stereoselectivity. This method provides a route to chiral cyclopropanecarbonitriles, which can then be converted to the corresponding amidines as described in section 2.2.1.
Another relevant approach is the Kulinkovich-Szymoniak reaction, which allows for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents in the presence of a titanium(IV) alkoxide and a Lewis acid. While this yields a cyclopropylamine (B47189) rather than a carboxamidine directly, the strategic formation of the cyclopropane ring from a nitrile precursor is a key feature.
Furthermore, Michael-initiated ring closure (MIRC) reactions represent a powerful tool for the synthesis of highly functionalized cyclopropanes. By employing a Michael acceptor containing a nitrile group and a suitable nucleophile, it is possible to construct the cyclopropane ring while retaining the nitrile for subsequent conversion to the amidine.
Table 4: Overview of Indirect Synthetic Approaches
| Method | Key Transformation | Precursor Type | Product Type | Reference |
| Biocatalytic Cyclopropanation | Myoglobin-catalyzed reaction of an alkene with diazoacetonitrile | Alkene | Nitrile-substituted cyclopropane | |
| Kulinkovich-Szymoniak Reaction | Ti(II)-mediated coupling of a nitrile with a Grignard reagent | Nitrile | Primary cyclopropylamine | |
| Michael-Initiated Ring Closure | Intramolecular cyclization following Michael addition | α,β-Unsaturated nitrile | Functionalized cyclopropanecarbonitrile |
Cyclopropanation Reactions for Constructing the 1-Methylcyclopropane Core
The formation of the three-membered cyclopropane ring is a cornerstone of the synthesis. This highly strained carbocycle presents unique synthetic challenges and opportunities. libretexts.orglibretexts.org Its presence is crucial as it imparts desirable pharmacological properties such as metabolic stability and can act as a bioisostere for other chemical groups. digitellinc.com
Carbene/Carbenoid Additions to Olefinic Precursors
A prevalent method for creating the cyclopropane ring is through the reaction of a carbene or a carbenoid with an alkene. libretexts.orgfiveable.me Carbenes are neutral, divalent carbon species that are highly reactive. fiveable.meopenstax.org Their addition to an alkene's double bond is a concerted process that typically preserves the stereochemistry of the starting olefin. libretexts.orgfiveable.memasterorganicchemistry.com
One common approach involves the decomposition of diazo compounds, such as diazomethane, often initiated by light, to generate the carbene intermediate. fiveable.memasterorganicchemistry.com For instance, the reaction of a suitably substituted alkene with dichlorocarbene, generated in situ from chloroform (B151607) and a strong base like potassium hydroxide, can yield a dichlorocyclopropane derivative. libretexts.orgopenstax.orgyoutube.com A milder and often more selective alternative is the Simmons-Smith reaction, which utilizes a zinc-copper carbenoid, diiodomethane, to effect cyclopropanation. fiveable.memasterorganicchemistry.com
The general mechanism for carbene addition to an alkene can be depicted as a single-step cycloaddition, forming the cyclopropane ring. The stereospecificity of this reaction is a key feature, meaning a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted product. libretexts.orgmasterorganicchemistry.com
Cyclization Reactions of Acyclic Precursors
An alternative to carbene additions is the intramolecular cyclization of acyclic precursors. This strategy involves creating a linear molecule that contains the necessary atoms and functional groups to form the cyclopropane ring upon cyclization. A notable example is the Michael Initiated Ring Closure (MIRC) reaction, which has proven to be a versatile method for generating cyclopropanes with high enantioselectivity. rsc.orgrsc.org This approach typically involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the ring. rsc.org
Another strategy involves the controlled electrophilic cyclization of acyclic terpenoids, demonstrating the feasibility of forming cyclic structures from open-chain precursors. nih.gov These methods offer a different retrosynthetic approach to the target cyclopropane core.
Introduction of Amidine Moiety Post-Cyclopropanation
Once the 1-methylcyclopropane core is established, the next critical step is the introduction of the carboxamidine group. This can be achieved through various synthetic transformations. A common route involves the conversion of a carboxylic acid or its derivative, such as an ester or nitrile, which is already present on the cyclopropane ring.
For example, a cyclopropanecarboxylic acid can be activated and then reacted with an amine to form an amide. Subsequent dehydration or treatment with specific reagents can then convert the amide into the desired amidine. Alternatively, a cyclopropyl (B3062369) nitrile can be directly converted to an amidine via the Pinner reaction or by reaction with organometallic reagents.
A one-pot, multi-component reaction has also been developed for the synthesis of cyclopropane-fused bicyclic amidines. nih.gov This method utilizes a copper-mediated oxidative cyclization of carbanions, providing a direct route to these complex structures. nih.gov
Stereoselective Synthesis of this compound
Achieving the desired stereochemistry in this compound is often crucial for its biological activity. This necessitates the use of stereoselective synthetic methods.
Chiral Auxiliary-Mediated Approaches
A well-established strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.orgsigmaaldrich.com
In the context of this compound synthesis, a chiral auxiliary could be attached to an acyclic precursor before the cyclopropanation step or to the cyclopropane ring itself. For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. wikipedia.org The stereocenter on the auxiliary then directs the approach of incoming reagents, leading to a diastereoselective transformation.
A novel approach combines the use of chiral auxiliaries with substrate-directable reactions in a three-step sequence of aldol-cyclopropanation-retro-aldol reactions to produce enantiopure cyclopropane carboxaldehydes, which can then be converted to the target amidine. rsc.orgresearchgate.net
Asymmetric Catalysis in Cyclopropane Formation
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. mt.com This approach utilizes a chiral catalyst to selectively produce one enantiomer of the product from a prochiral substrate. mt.com
In the synthesis of this compound, asymmetric catalysis can be employed during the cyclopropanation step. nih.gov Chiral rhodium and copper complexes have been shown to be effective catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. organic-chemistry.org These catalysts create a chiral environment around the reacting species, favoring the formation of one enantiomer of the cyclopropane product over the other. mt.comnih.gov
For example, the catalytic asymmetric synthesis of axially chiral methylenecyclopropanes has been achieved through a [2+1]-cycloaddition, showcasing the potential of asymmetric catalysis in constructing complex cyclopropane systems. nih.gov The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. mt.com
Kinetic Resolution Strategies
Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture, relying on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For the synthesis of enantiomerically enriched this compound, kinetic resolution can be applied to its chiral precursor, 1-methylcyclopropanamine.
One of the most effective methods for the kinetic resolution of amines is through enzyme-catalyzed acylation. Lipases, in particular, have demonstrated broad utility and high enantioselectivity in such transformations. While specific studies on the lipase-catalyzed kinetic resolution of 1-methylcyclopropylamine are not extensively documented in publicly available literature, the principles established from studies on other chiral amines provide a strong foundation for a proposed synthetic route.
For instance, Lipase B from Candida antarctica (CALB) is a widely used biocatalyst for the kinetic resolution of racemic amines. In a typical procedure, the racemic amine is treated with an acylating agent in the presence of the lipase. The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. This allows for the separation of the acylated amine from the unreacted amine, thereby achieving resolution.
Table 1: Proposed Lipase-Catalyzed Kinetic Resolution of (±)-1-Methylcyclopropanamine
| Entry | Acylating Agent | Solvent | Lipase Source | Expected Outcome |
| 1 | Ethyl acetate | Toluene | Candida antarctica Lipase B (CALB) | Selective acylation of one enantiomer |
| 2 | Isopropenyl acetate | Diisopropyl ether | Pseudomonas cepacia Lipase (PSL) | Selective acylation of one enantiomer |
| 3 | Vinyl acetate | Tetrahydrofuran | Candida rugosa Lipase (CRL) | Selective acylation of one enantiomer |
The success of such a resolution is highly dependent on the choice of lipase, acylating agent, and solvent, which must be empirically optimized to achieve high enantiomeric excess (ee) and conversion. Following the enzymatic resolution, the acylated amine can be deprotected to yield the other enantiomer of 1-methylcyclopropanamine. Both enantiomers can then be converted to the corresponding enantiopure this compound through established methods, such as the Pinner reaction with hydrogen cyanide or reaction with a suitable imidoylating agent.
Synthetic Yield Optimization and Scalability Studies
A plausible and scalable route to the precursor, 1-methylcyclopropanecarbonitrile, involves the cyclopropanation of a suitable alkene. For instance, the reaction of methacrylonitrile (B127562) with a carbene or carbene equivalent could provide the desired cyclopropane structure. The optimization of this step would involve screening various cyclopropanating agents, catalysts, and reaction conditions to maximize the yield and minimize the formation of byproducts.
The conversion of 1-methylcyclopropanecarbonitrile to this compound is a critical final step. A common method for this transformation is the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid to form an imidate ester, followed by reaction with ammonia to yield the amidine.
Table 2: Optimization of the Pinner Reaction for the Synthesis of this compound
| Entry | Alcohol | Acid Catalyst | Reaction Temperature (°C) | Proposed Yield (%) |
| 1 | Ethanol | HCl (gas) | 0 to 25 | Moderate to Good |
| 2 | Methanol | H2SO4 | 0 to 25 | Moderate to Good |
| 3 | Ethanol | p-Toluenesulfonic acid | 25 to 50 | Fair to Moderate |
Optimization studies for the Pinner reaction would focus on the choice of alcohol and acid catalyst, reaction temperature, and reaction time. The use of anhydrous conditions is crucial to prevent the hydrolysis of the intermediate imidate ester back to the carboxylic acid ester.
For large-scale synthesis, considerations would include the use of cost-effective and readily available starting materials, minimizing the number of synthetic steps, and employing purification techniques that are amenable to large quantities, such as crystallization over chromatographic methods. A thorough investigation into reaction kinetics and thermodynamics would also be essential to ensure safe and efficient scale-up. While specific large-scale production data for this compound is not widely published, the principles of process chemistry applied to analogous amidine syntheses would guide the development of a robust and economically viable manufacturing process.
Chemical Reactivity and Transformation of 1 Methylcyclopropanecarboxamidine
Reactions Involving the Cyclopropane (B1198618) Ring
Functionalization of the Cyclopropane Ring
Directed C-H Activation and Functionalization
The presence of the amidine functional group, a strong directing group in transition metal-catalyzed reactions, suggests that 1-methylcyclopropanecarboxamidine is a prime candidate for directed C-H activation. Research on analogous N-aryl amide derivatives of 1-methylcyclopropanecarboxylic acid has demonstrated the feasibility of palladium(II)-catalyzed C-H activation of the cyclopropane ring. nih.gov In these systems, the amide acts as a coordinating group, directing the palladium catalyst to activate the C-H bonds of the cyclopropane ring, leading to cross-coupling with various partners.
A key study demonstrated the enantioselective C-H activation of a 1-methylcyclopropanecarboxamide (B171806) derivative with a variety of organoboron reagents. nih.gov This suggests that this compound, with its similar directing group, could undergo analogous transformations. The reaction would likely proceed via a palladacycle intermediate, where the amidine nitrogen coordinates to the palladium center, bringing it in proximity to the cyclopropyl (B3062369) C-H bonds. Subsequent oxidative addition, transmetalation with an organoboron reagent, and reductive elimination would yield the functionalized product.
Table 1: Representative Examples of Pd(II)-Catalyzed C-H Arylation of a 1-Methylcyclopropanecarboxamide Analog
| Entry | Aryl Boronic Acid Pinacol (B44631) Ester | Product | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | 1-Methyl-2-phenylcyclopropanecarboxamide | 91 (as a 2:1 mixture of mono- and di-arylated products) |
| 2 | 4-Tolylboronic acid pinacol ester | 1-Methyl-2-(p-tolyl)cyclopropanecarboxamide | 85 |
| 3 | 4-Fluorophenylboronic acid pinacol ester | 2-(4-Fluorophenyl)-1-methylcyclopropanecarboxamide | 78 |
Data is for an analogous N-aryl amide derivative of 1-methylcyclopropanecarboxylic acid and is presented to illustrate the potential reactivity of this compound. nih.gov
Electrophilic and Nucleophilic Substitutions on the Ring
The cyclopropane ring in this compound is susceptible to ring-opening reactions under both electrophilic and nucleophilic conditions due to its inherent ring strain (approximately 27.5 kcal/mol).
Electrophilic Ring Opening: Treatment with strong electrophiles, such as protic acids or halogens, is expected to lead to the opening of the cyclopropane ring. The regioselectivity of this process would be governed by the stability of the resulting carbocationic intermediate. Protonation of the amidine group would likely precede ring opening. The subsequent cleavage of a C-C bond would favor the formation of a tertiary carbocation, which would then be trapped by a nucleophile.
Nucleophilic Ring Opening: While less common for simple cyclopropanes, the presence of the electron-withdrawing amidine group (particularly when protonated) could render the cyclopropane ring susceptible to nucleophilic attack. This would likely involve a concerted mechanism where the nucleophile attacks one of the methylene (B1212753) carbons of the ring, leading to the cleavage of a C-C bond and the formation of a more stable, open-chain product. The regioselectivity would be influenced by steric factors, with the nucleophile preferentially attacking the less hindered carbon.
Intermolecular Coupling Reactions
Cross-Coupling Reactions Employing Amidine Derivatives
The amidine moiety itself, or a derivative thereof, can participate in cross-coupling reactions. More plausibly, the entire 1-methylcyclopropylamidine unit can be coupled to other molecules. Based on analogous systems, nickel-catalyzed reductive cross-coupling reactions of cyclopropylamine (B47189) derivatives with (hetero)aryl halides have been reported to be highly efficient. This suggests that this compound could be converted to a suitable derivative (e.g., an NHP ester) and subsequently coupled with aryl halides to furnish 1-aryl-1-methylcyclopropanecarboxamidines. Such reactions are valuable for the introduction of the 1-methylcyclopropylamine scaffold, a common motif in medicinal chemistry.
Reactions with Carbonyl Compounds and Other Electrophiles
The amidine functional group in this compound possesses two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. It is expected to react with various electrophiles, most notably carbonyl compounds such as aldehydes and ketones.
The reaction with an aldehyde would likely proceed through the nucleophilic attack of one of the amidine nitrogens on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of water would lead to the formation of a new C=N bond, resulting in an N-acylamidine or a related heterocyclic system, depending on the reaction conditions and the structure of the carbonyl compound. The reaction is typically catalyzed by acid.
Intramolecular Cyclizations and Rearrangements
The unique combination of a strained ring and a nucleophilic functional group within the same molecule provides the potential for intramolecular reactions.
Intramolecular Cyclizations: If the amidine nitrogen atoms were to act as nucleophiles, an intramolecular cyclization could be envisioned. For instance, if a suitable leaving group were present on a side chain attached to the amidine, an intramolecular nucleophilic substitution could lead to the formation of a bicyclic system. However, without such a modification, intramolecular cyclization is unlikely.
Rearrangements: The high strain energy of the cyclopropane ring makes it prone to rearrangements, particularly under thermal or photochemical conditions, or in the presence of transition metals. For this compound, a potential rearrangement could involve the cleavage of one of the C-C bonds of the cyclopropane ring to form a more stable, open-chain isomer, such as a substituted butenylamine derivative. The specific outcome of such a rearrangement would be highly dependent on the reaction conditions.
Mechanistic Investigations of Reactions Involving 1 Methylcyclopropanecarboxamidine
Elucidation of Reaction Pathways
A comprehensive search of scientific databases reveals a lack of published research dedicated to the elucidation of reaction pathways for 1-methylcyclopropanecarboxamidine.
Detailed Reaction Mechanism Proposals
No detailed reaction mechanism proposals specifically for reactions involving this compound have been found in the current body of scientific literature. The patent literature that mentions this compound does so in the context of its incorporation into larger molecules, but the step-by-step electronic and structural changes it undergoes are not described. google.comgoogle.comgoogle.com
Identification of Key Intermediates
The identification of key intermediates is a crucial aspect of mechanistic chemistry. However, for reactions involving this compound, there is no available data identifying any transient species, such as carbocations, carbanions, or radical intermediates, that may form during its transformations.
Kinetic Studies
A fundamental understanding of a chemical reaction includes the study of its rate and the factors that influence it.
Determination of Reaction Rates and Rate Laws
There are currently no published studies that report on the determination of reaction rates or the corresponding rate laws for any reaction in which this compound is a reactant.
Activation Energy and Thermodynamic Parameters
Similarly, data on the activation energy and other thermodynamic parameters, such as enthalpy and entropy of activation, for reactions involving this compound are not available in the scientific literature.
Stereochemical Analysis of Reaction Products
The stereochemical outcome of a reaction provides critical information about the mechanism. For reactions involving this compound, which is achiral, stereochemical analysis would be relevant if a reaction introduces one or more chiral centers.
Diastereoselectivity and Enantioselectivity Studies
If this compound were to react with a prochiral substrate or a chiral reagent, the formation of diastereomers or enantiomers would be possible.
Diastereoselectivity: In a reaction that creates a new stereocenter in a molecule that already contains one, the relative configuration of the new stereocenter to the existing one is a key mechanistic indicator. For example, if this compound were to react with a chiral aldehyde, the resulting product could have different diastereomeric forms. The ratio of these diastereomers (diastereomeric excess, d.e.) would provide information about the facial selectivity of the attack on the aldehyde.
Enantioselectivity: If a reaction of this compound creates a chiral product from achiral starting materials, the use of a chiral catalyst or auxiliary could induce enantioselectivity. The enantiomeric excess (e.e.) of the product would be a measure of the effectiveness of the chiral influence and would provide insights into the transition state geometry of the enantio-determining step.
Table 3: Hypothetical Stereochemical Outcomes in Reactions of this compound
| Reaction Type | Reactant | Chiral Influence | Potential Outcome |
| Aldol-type reaction | Chiral aldehyde | Substrate control | Diastereomeric products |
| Michael addition | Prochiral enone | Chiral catalyst | Enantiomeric products |
| Cycloaddition | Diene | Chiral Lewis acid | Enantio- and diastereomerically enriched products |
This table is speculative as no specific studies on the diastereoselectivity or enantioselectivity of reactions involving this compound were found.
Retention or Inversion of Stereochemistry at Chiral Centers
This subsection is not directly applicable to reactions of this compound itself, as it is an achiral molecule. However, if this compound were used to modify a chiral center in another molecule, the stereochemical outcome at that center would be of mechanistic significance. For instance, if a leaving group at a chiral center were to be substituted by the amidine nitrogen of this compound, the reaction could proceed with either retention or inversion of the original stereochemistry.
A reaction proceeding with inversion of stereochemistry is characteristic of an Sₙ2 mechanism, where the nucleophile attacks from the side opposite to the leaving group. In contrast, a reaction that results in retention of stereochemistry might suggest a more complex mechanism, possibly involving a double inversion or the formation of an intermediate that preserves the original configuration. A mixture of both retention and inversion products often points towards an Sₙ1-type mechanism involving a planar carbocation intermediate.
Computational and Theoretical Studies of 1 Methylcyclopropanecarboxamidine
Transition State Modeling and Reaction Pathways
Further research or original computational studies would be required to generate the specific data needed to fulfill the request.
Prediction of Spectroscopic Parameters (Methodologies, Not Data)
Computational chemistry is also invaluable for predicting spectroscopic data, which aids in the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. nih.gov Theoretical predictions of NMR chemical shifts can be a powerful tool to aid in the assignment of experimental spectra. Methodologies for these predictions have evolved significantly, ranging from empirical additive models to sophisticated quantum mechanical calculations and machine learning approaches. nih.govbas.bg
One common quantum mechanical approach is the Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT. The process involves optimizing the molecular geometry and then performing a GIAO calculation to obtain the nuclear magnetic shielding tensors. These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H NMR and 2 ppm for ¹³C NMR being achievable. d-nb.info The choice of solvent can also be incorporated into these models to improve accuracy. nih.gov
| Prediction Method | Description | Key Features |
| Empirical/Additive Models | Uses a database of known chemical shifts and substituent effects to predict shifts for a new molecule. | Fast but can be less accurate for novel structures. |
| Quantum Mechanics (QM) | Calculates shielding tensors from first principles using methods like DFT with GIAO. | More accurate and provides deeper insight into electronic structure. Requires more computational resources. |
| Machine Learning (ML) | Uses algorithms trained on large datasets of experimental and/or calculated spectra to predict chemical shifts. nih.gov | Can achieve high accuracy and speed, especially with the advent of graph neural networks. nih.gov |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. q-chem.com Computational methods can predict these vibrational frequencies and their corresponding intensities.
The standard approach involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) at a stationary point on the potential energy surface. q-chem.com Diagonalizing this matrix yields the vibrational frequencies and normal modes. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. These calculations also provide information on the IR intensities and Raman activities of each vibrational mode, allowing for the theoretical reconstruction of the entire spectrum. q-chem.com
Solvent Effects in Theoretical Models
Reactions and spectroscopic measurements are often carried out in solution, and the solvent can have a significant impact on molecular properties and reactivity. Theoretical models can account for these solvent effects in two primary ways: explicit and implicit solvent models.
In explicit solvent models , individual solvent molecules are included in the calculation along with the solute molecule. This approach can capture specific solute-solvent interactions like hydrogen bonding but is computationally very expensive.
In implicit solvent models , the solvent is treated as a continuous medium with a given dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. In this model, a cavity is created around the solute molecule, and the solvent is represented as a polarizable continuum outside this cavity. This method provides a good balance between accuracy and computational cost for many applications, including the prediction of solvent effects on reaction energies and spectroscopic properties.
Spectroscopic and Structural Characterization Methodologies for 1 Methylcyclopropanecarboxamidine
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Proton (¹H) NMR Methodologies
A ¹H NMR spectrum of 1-Methylcyclopropanecarboxamidine would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of these signals, their multiplicity (splitting pattern), and their integration (area under the signal) would provide key structural information.
Expected ¹H NMR Spectral Features:
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Methyl Protons (-CH₃) | ~1.2 - 1.5 | Singlet (s) | 3H |
| Cyclopropyl (B3062369) Protons (-CH₂-) | ~0.5 - 1.0 | Multiplets (m) | 4H |
| Amidine Protons (-NH₂) | ~5.0 - 8.0 (broad) | Singlet (s, broad) | 2H |
Note: The chemical shifts are estimates based on analogous structures and can be influenced by the solvent and concentration.
The methyl protons are expected to appear as a singlet as there are no adjacent protons to couple with. The cyclopropyl protons would likely present as complex multiplets due to geminal and cis/trans couplings with each other. The amidine protons often appear as a broad singlet and their chemical shift can be highly variable and may be affected by proton exchange.
Carbon-13 (¹³C) NMR Methodologies
A ¹³C NMR spectrum provides information on the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show a distinct signal for each non-equivalent carbon atom.
Expected ¹³C NMR Spectral Features:
| Carbon Environment | Expected Chemical Shift (ppm) |
| Methyl Carbon (-CH₃) | ~15 - 25 |
| Cyclopropyl Carbons (-CH₂-) | ~10 - 20 |
| Quaternary Cyclopropyl Carbon | ~20 - 30 |
| Amidine Carbon (C=N) | ~150 - 165 |
Note: These are estimated chemical shift ranges.
The amidine carbon would be the most deshielded, appearing significantly downfield. The aliphatic carbons of the methyl and cyclopropyl groups would appear in the upfield region of the spectrum.
Advanced NMR Experiments for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, it would show correlations among the cyclopropyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl group and the cyclopropyl CH₂ groups based on the assignments of their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which can help to determine the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition, and offers clues about the structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₅H₁₀N₂).
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 99.0866 |
Note: The calculated mass is for the protonated molecule [C₅H₁₁N₂]⁺.
Fragmentation Pattern Analysis for Structural Information
In the mass spectrometer, the molecular ion can fragment in predictable ways. Analyzing these fragmentation patterns can provide valuable structural information.
Plausible Fragmentation Pathways:
The fragmentation of this compound would likely involve the cleavage of the cyclopropyl ring and the loss of small neutral molecules or radicals. Common fragmentation patterns for amidines can also be expected.
Hypothetical Fragmentation Table:
| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |
| 98 | [M-H]⁺ | H• |
| 83 | [M-NH₂]⁺ | •NH₂ |
| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ | HNCNH₂ or C₂H₄ |
| 42 | [C₃H₆]⁺ or [C₂H₄N]⁺ | CH₃CNH₂ or CH₃• + HCN |
Note: This table represents hypothetical fragmentation patterns based on the structure of this compound and general fragmentation rules. Actual fragmentation would need to be confirmed by experimental data.
Infrared (IR) Spectroscopy Methodologies
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. pressbooks.publibretexts.org The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), the latter being unique to each molecule. libretexts.org
The IR spectrum of this compound is distinguished by the vibrational modes of its two key structural components: the amidine group and the cyclopropane (B1198618) ring.
The amidine functional group, RC(=NR)NR₂, is characterized by several key absorptions. wikipedia.org The C=N stretching vibration is a prominent feature, typically appearing in the range of 1680-1620 cm⁻¹. The N-H stretching vibrations of a primary amidine (-C(=NH)NH₂) are also significant, manifesting as one or two bands in the 3500-3100 cm⁻¹ region. chemguide.co.uk The broadness of these bands can indicate hydrogen bonding. Additionally, N-H bending vibrations are observed in the 1650-1550 cm⁻¹ range.
The cyclopropane moiety, a three-membered carbocyclic ring, exhibits characteristic vibrations due to its strained nature. C-H stretching vibrations of the cyclopropyl group are typically found at higher frequencies than those of acyclic alkanes, often appearing in the 3100-3000 cm⁻¹ region. The ring deformation or "breathing" vibrations of the cyclopropane ring are also characteristic, though they can be more difficult to assign definitively as they appear in the complex fingerprint region.
Table 1: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amidine | N-H Stretch (asymmetric & symmetric) | 3500 - 3100 |
| Amidine | C=N Stretch | 1680 - 1620 |
| Amidine | N-H Bend | 1650 - 1550 |
| Cyclopropane | C-H Stretch | 3100 - 3000 |
| Methyl Group | C-H Stretch | 2960 - 2850 |
| Methyl Group | C-H Bend | 1470 - 1370 |
This table presents generalized expected ranges for the vibrational modes. The precise wavenumbers for this compound would require experimental data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. bcm.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. bcm.edu
For this compound, X-ray crystallographic analysis would provide definitive values for the geometric parameters of the molecule. The C-N bond lengths within the amidine group are of particular interest, as protonation can lead to delocalization of the positive charge and result in equivalent C-N bond lengths in the resulting amidinium ion. wikipedia.org The bond lengths and angles within the cyclopropane ring would also be precisely determined, offering insight into the strain of the three-membered ring.
Table 2: Hypothetical Bond Lengths and Angles for this compound
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C(amidine)-N | ~1.33 Å |
| Bond Length | C(amidine)=N | ~1.28 Å |
| Bond Length | C-C (cyclopropane) | ~1.51 Å |
| Bond Angle | N-C-N (amidine) | ~120° |
| Bond Angle | C-C-C (cyclopropane) | ~60° |
| Torsional Angle | H-C-C-H (cyclopropane) | Varies |
Note: The values in this table are illustrative and based on general chemical principles. Actual values for this compound would need to be determined experimentally via X-ray crystallography.
The way in which individual molecules of this compound arrange themselves in the crystal lattice is known as crystal packing. This arrangement is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. The amidine group, with its N-H protons and nitrogen lone pairs, is capable of forming strong hydrogen bonds. These interactions play a crucial role in stabilizing the crystal structure. sphinxsai.com Analysis of the crystal packing can reveal patterns of hydrogen bonding, such as dimers or extended networks, which significantly influence the physical properties of the solid.
Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the C1 position of the cyclopropane ring, it can exist as a pair of enantiomers. Chiroptical spectroscopic methods are essential for distinguishing between these enantiomers and determining the enantiomeric excess (ee) of a sample.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. emeraldcloudlab.comharvard.edu This technique is particularly useful for studying chiral compounds and can provide information about their absolute configuration and conformational preferences. An achiral molecule will not exhibit a CD spectrum, while a racemic mixture (equal amounts of both enantiomers) will also show no net CD signal.
For a non-racemic sample of this compound, the CD spectrum would show characteristic positive or negative bands (Cotton effects) at specific wavelengths. The intensity of these bands is directly proportional to the concentration of the chiral substance and its enantiomeric excess. By comparing the CD spectrum of a sample of unknown enantiomeric purity to that of a pure enantiomer, the enantiomeric excess can be accurately determined. The specific wavelengths and signs of the Cotton effects would be dependent on the electronic transitions within the molecule that are perturbed by the chiral center.
Optical Rotation Measurements
The optical rotation of a chiral molecule is a fundamental physical property that provides insight into its stereochemical nature. It is defined as the angle to which a plane of polarized light is rotated upon passing through a sample of a compound. For a chiral molecule like this compound, which possesses a stereocenter at the C1 position of the cyclopropane ring, the enantiomers will rotate plane-polarized light to an equal extent but in opposite directions. The dextrorotatory enantiomer, denoted as (+), rotates light clockwise, while the levorotatory enantiomer, designated as (-), rotates light counterclockwise.
A comprehensive review of the scientific literature reveals a notable absence of reported experimental data for the specific optical rotation of the enantiomers of this compound. This suggests that the compound may not have been chirally resolved, or if it has, the corresponding optical rotation values have not been published in the accessible scientific domain.
In the event of a successful chiral resolution of this compound, the specific rotation of each enantiomer would be determined using a polarimeter. The specific rotation, [α], is a standardized measure and is calculated using the Biot equation:
[[\alpha]_\lambda^T = \frac{\alpha}{l \cdot c}]
Where:
is the observed rotation in degrees.
is the path length of the sample tube in decimeters (dm).
is the concentration of the sample in grams per milliliter (g/mL).
is the temperature in degrees Celsius.
is the wavelength of the light source, commonly the sodium D-line (589 nm).
The measurement of specific rotation is crucial for characterizing the enantiomeric purity of a sample. For instance, a racemic mixture, containing equal amounts of the (+) and (-) enantiomers, would exhibit an observed rotation of zero.
Should the enantiomers of this compound be isolated and their optical rotations measured, the data would typically be presented in a format similar to the hypothetical table below. This table illustrates the type of information that would be essential for the proper characterization of the stereoisomers of the compound.
Hypothetical Optical Rotation Data for this compound Enantiomers
| Enantiomer Configuration | Specific Rotation [α] (degrees) | Concentration (g/100mL) | Solvent | Temperature (°C) | Wavelength (nm) |
| (R)-1-Methylcyclopropanecarboxamidine | Not Reported | - | - | - | - |
| (S)-1-Methylcyclopropanecarboxamidine | Not Reported | - | - | - | - |
The reporting of such data would be a significant contribution to the chemical literature, enabling further stereoselective studies and applications of this compound. Without experimental values, any discussion of the compound's optical properties remains theoretical.
Synthesis and Reactivity of Derivatives and Analogs of 1 Methylcyclopropanecarboxamidine
Structural Modification at the Nitrogen Atoms of the Amidine Group
The nitrogen atoms of the amidine group are prime sites for structural modification, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties and biological interactions.
N-Alkyl and N-Aryl Substituted Amidines
The synthesis of N-alkyl and N-aryl substituted amidines can be approached through several established methods. While direct N-alkylation or N-arylation of 1-methylcyclopropanecarboxamidine is feasible, a more common and versatile approach involves the synthesis of the corresponding N-substituted 1-methylcyclopropanecarboxamides followed by conversion to the amidine.
N-Alkylation: The N-alkylation of amines is a well-established transformation. For instance, the use of dimethyl carbonate (DMC) with a Cu–Zr bimetallic nanoparticle catalyst has been shown to be an effective method for the selective N-methylation of various aromatic and aliphatic amines. nih.gov This method could potentially be adapted for the N-alkylation of this compound or its precursors.
N-Arylation: Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, are a powerful tool for forming C-N bonds. Mild and efficient procedures have been developed for the N-arylation of a variety of nitrogen-containing compounds, including amides and heterocycles, using aryl bromides or iodides in the presence of a copper catalyst and a suitable ligand. nih.gov Another approach involves the decarboxylative C–N coupling of aryl carboxylic acids with N-nucleophiles, again using a copper catalyst system. rsc.org These methods provide a viable route to N-aryl derivatives of this compound. An "umpolung" synthesis of N-aryl amides from N-aryl hydroxylamines and α-fluoronitroalkanes has also been reported, offering an alternative pathway that could be explored. nih.gov
The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has been achieved through the reaction of cyclohexanecarbonyl chloride with potassium thiocyanate, followed by condensation with a primary amine. mdpi.com A similar strategy could be employed starting from 1-methylcyclopropanecarbonyl chloride to generate N-aryl substituted 1-methylcyclopropanecarboxamides.
A general route to N-aryl amides involves the coupling of an acid with an aniline (B41778) derivative. For example, various substituted 1-phenylcyclopropane carboxylic acids have been coupled with methyl 2-(aminophenoxy)acetate to form 1-phenylcyclopropane carboxamide derivatives. nih.gov This highlights the feasibility of synthesizing N-aryl substituted 1-methylcyclopropanecarboxamides from 1-methylcyclopropanecarboxylic acid and a suitable aryl amine.
| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Benzylamine | Dimethyl Carbonate, Cu–Zr BNP catalyst, 180 °C, 4 h | N-Methylbenzylamine | 91 (selectivity) | nih.gov |
| Imidazole, Aryl Bromide | Copper salt/oxide, Chelating ligand, 50-82 °C | N-Arylimidazole | High | nih.gov |
| Aryl Carboxylic Acid, N-Nucleophile | Copper(II)–phenanthroline catalyst | N-Aryl Nucleophile | - | rsc.org |
| 1-Phenylcyclopropane carboxylic acid, Methyl 2-(aminophenoxy)acetate | Amide coupling reagents | 1-Phenylcyclopropane carboxamide derivative | Good | nih.gov |
| Cyclohexanecarbonyl chloride, KSCN, Primary amine | Acetone, reflux | N-(arylcarbamothioyl)cyclohexanecarboxamide | - | mdpi.com |
| This table presents examples of N-alkylation and N-arylation reactions on related structures that could be adapted for the synthesis of N-substituted this compound derivatives. |
Formation of Cyclic Amidine Derivatives
The incorporation of the amidine nitrogen atoms into a new ring system leads to the formation of cyclic amidine derivatives, which can significantly alter the molecule's conformation and properties. A one-pot method for the synthesis of cyclopropane-fused bicyclic amidines has been developed based on a CuBr₂-mediated oxidative cyclization of carbanions generated from ketenimines. nih.gov This approach provides direct access to 3-azabicyclo[n.1.0]alkane frameworks. nih.gov
Another strategy for synthesizing cyclic amidines involves the interaction of alicyclic amines, cyclic ketones, and highly electrophilic azides in a three-component reaction without the need for a catalyst. nih.gov The reaction proceeds through the in situ formation of an enamine, which then reacts with the azide. nih.gov Furthermore, the [3 + 2] cycloaddition of N-silyl enamines with activated acyl azides offers a pathway to cyclic N-acyl amidines. mdpi.com These methods could potentially be adapted to utilize this compound or a suitable precursor to construct novel cyclic derivatives.
| Starting Materials | Key Transformation | Product Type | Reference |
| Ketenimine precursors | CuBr₂-mediated oxidative cyclization of carbanions | Cyclopropane-fused bicyclic amidines | nih.gov |
| Alicyclic amine, Cyclic ketone, 4-Azidoquinolin-2(1H)-one | Three-component reaction | Substituted amidines | nih.gov |
| N-Silyl enamine, Activated acyl azide | [3 + 2] Cycloaddition | Cyclic N-acyl amidines | mdpi.com |
| This table summarizes methods for the formation of cyclic amidines that could be applied to synthesize cyclic derivatives of this compound. |
Modifications on the Cyclopropane (B1198618) Ring
The cyclopropane ring itself offers opportunities for structural diversification through the introduction of various substituents or by controlling its stereochemistry.
Substitution Patterns on the Cyclopropane Ring
The synthesis of substituted this compound analogs begins with the preparation of the corresponding substituted 1-methylcyclopropane carboxylic acid or its nitrile or amide precursor. A general method for preparing 1-phenylcyclopropane carboxylic acid derivatives involves the α-alkylation of a substituted 2-phenyl acetonitrile (B52724) with 1,2-dibromoethane, followed by hydrolysis of the nitrile group to a carboxylic acid. nih.gov This approach allows for the introduction of various substituents on the phenyl ring.
A patent describes the synthesis of 1-methylcyclopropane carboxylic acid from methacrylic acid derivatives via a cyclopropanation reaction with a trihalomethane in the presence of a base, followed by dehalogenation. google.com By starting with substituted methacrylic acid derivatives, this method could be extended to produce substituted 1-methylcyclopropane carboxylic acids.
| Starting Material | Key Reactions | Product | Reference |
| Substituted 2-phenyl acetonitrile | α-Alkylation with 1,2-dibromoethane, Hydrolysis | Substituted 1-phenylcyclopropane carboxylic acid | nih.gov |
| Methacrylic acid derivative | Cyclopropanation with trihalomethane, Dehalogenation | 1-Methylcyclopropane carboxylic acid | google.com |
| This table outlines synthetic routes to substituted cyclopropane precursors for the synthesis of substituted this compound analogs. |
Stereoisomeric Analogs
The synthesis of stereoisomerically pure analogs of this compound is a significant challenge that can lead to compounds with distinct biological activities. Stereoselective synthesis can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, or the separation of diastereomers.
For example, the stereoselective synthesis of (+)- and (-)-3-methyl-5-carboxy-thien-2-yl-glycine has been accomplished via a stereoselective Ugi condensation. nih.gov While not directly on a cyclopropane system, this demonstrates the power of multicomponent reactions in achieving stereocontrol. The stereoselective synthesis of 7β-carbamoyl-4,5α-epoxymorphinans has been achieved through a process involving epimerization, intramolecular lactonization, and subsequent aminolysis. nih.gov
In the context of cyclohexane (B81311) carboxamides, methods have been developed to control the stereochemistry of amino acid substituted derivatives. google.com These strategies often rely on starting with a specific stereoisomer of an amino acid backbone. google.com The Kulinkovich hydroxycyclopropanation of alkenes bearing a stereocenter in the allylic position has been shown to proceed with good diastereoselectivity, providing access to diastereomerically enriched cyclopropanols which can be further transformed. rsc.org These principles of stereocontrol could be applied to the synthesis of stereoisomeric analogs of this compound.
| Synthetic Strategy | Key Feature | Potential Application | Reference |
| Stereoselective Ugi Condensation | Use of chiral components in a multicomponent reaction | Synthesis of optically active amino acid derivatives | nih.gov |
| Epimerization and Lactonization | Diastereoselective conversion of a functional group | Synthesis of specific stereoisomers of complex molecules | nih.gov |
| Chiral Amino Acid Backbone | Use of a chiral starting material to control final stereochemistry | Synthesis of stereochemically defined carboxamides | google.com |
| Diastereoselective Kulinkovich Reaction | Cyclopropanation of chiral alkenes | Synthesis of diastereomerically enriched cyclopropanols | rsc.org |
| This table highlights stereoselective synthetic methods that could be relevant for preparing stereoisomeric analogs of this compound. |
Alterations to the Carboxamidine Backbone
The Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether salt (Pinner salt), followed by reaction with an amine, is a classic method for amidine synthesis. semanticscholar.org Variations of this method could be used to introduce different groups onto the carbon atom of the amidine.
Furthermore, multicomponent reactions offer a powerful platform for the synthesis of diverse heterocyclic structures, including pyrazoles, through cyclocondensation and cycloaddition key steps. beilstein-journals.orgresearchgate.net These strategies could potentially be adapted to construct novel backbone-modified analogs of this compound.
Homologation and Chain Extension
The homologation of this compound, involving the insertion of a methylene (B1212753) group (-CH2-) to extend a carbon chain, is a synthetic challenge due to the inherent strain of the three-membered ring. Direct homologation of the amidine functionality itself is not a commonly reported transformation. However, analogous homologation strategies can be envisioned by first modifying the carboxamidine group to a more synthetically tractable precursor, such as a nitrile or an aldehyde.
A plausible route for chain extension could involve the reduction of the carboxamidine or a precursor nitrile to an aminomethyl group, followed by further synthetic modifications. For instance, the synthesis of 1-(aminomethyl)-1-cyclopropanol hydrochloride has been reported, which could serve as a starting point for chain extension reactions. google.com
One potential strategy for homologation could be adapted from methods used for the one-carbon homologation of alkenes. This would necessitate the conversion of a derivative of this compound to a substrate containing a double bond. While not directly demonstrated on this specific compound, such methodologies showcase the possibility of extending carbon chains in complex molecules.
Introduction of Heteroatoms
The introduction of heteroatoms into the derivatives and analogs of this compound can lead to novel structures with potentially altered physicochemical and biological properties. A key strategy for incorporating heteroatoms is through the synthesis of spirocyclic systems where a heterocyclic ring shares a carbon atom with the cyclopropane ring.
A notable example is the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives. beilstein-journals.org This approach allows for the introduction of a nitrogen atom into a four-membered ring spiro-fused to the cyclopropane. The synthesis commences from an azetidinone derivative, which is converted to an olefin. A subsequent rhodium-catalyzed cyclopropanation reaction with ethyl diazoacetate constructs the spiro-cyclopropane ring. beilstein-journals.org This methodology provides a pathway to analogs of this compound where a nitrogen-containing ring is directly attached to the cyclopropane core.
Table 7.3.2-1: Synthesis of a 5-Azaspiro[2.3]hexane Derivative
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Horner–Wadsworth–Emmons reaction | Azetidinone derivative, phosphonate (B1237965) reagent | E-isomer of the corresponding olefin |
| 2 | Rhodium-catalyzed cyclopropanation | Olefin from step 1, ethyl diazoacetate, Rh₂(OAc)₄ | trans-5-Azaspiro[2.3]hexane derivative |
This table is a generalized representation based on the reported synthesis. beilstein-journals.org
Furthermore, the synthesis of N'-hydroxy-1-methylcyclopropane-1-carboximidamide introduces an oxygen atom onto the amidine nitrogen. This analog can be prepared by the reaction of 1-methylcyclopropane-1-carboximidamide with a suitable nitrosating agent under controlled pH and temperature conditions.
Reactivity and Mechanistic Studies of Derivatives
The reactivity of derivatives of this compound is largely dictated by the interplay between the strained cyclopropane ring and the nature of the substituents on the carboxamidine moiety.
N-substituted derivatives, for example, can exhibit varied reactivity. The synthesis of N-alkyl carbamoylimidazoles, which can act as surrogates for isocyanates, highlights a potential reaction pathway for N-substituted amidines. nih.gov These compounds react with a range of nucleophiles, including amines, thiols, and alcohols, to form ureas, thioureas, and carbamates, respectively. nih.gov This suggests that N-acyl derivatives of this compound could undergo similar transformations.
Derivatives such as N'-hydroxy-1-methylcyclopropane-1-carboximidamide exhibit their own characteristic reactivity. This compound can undergo oxidation to form the corresponding oxides and reduction of the N-hydroxy group to an amine. It can also participate in substitution reactions at the amidine carbon.
Comparative Analysis of Structure-Reactivity Relationships in Analogs
The structure-reactivity relationships of analogs of this compound are crucial for understanding their chemical behavior and for the design of new compounds with desired properties.
A key comparison can be made between cyclopropyl-containing compounds and their open-chain or larger-ring analogs. The cyclopropyl (B3062369) group, due to its high s-character in the C-H bonds and p-character in the C-C bonds, imparts unique electronic and conformational properties. For instance, the cyclopropylmethyl carbocation is known to be exceptionally stable due to the "bent" bonds of the cyclopropane ring, which can overlap with the vacant p-orbital of the carbocationic center in a phenomenon sometimes referred to as "dancing resonance". quora.com This inherent stability can influence the reactivity of derivatives where a positive charge develops adjacent to the cyclopropane ring.
In the context of enzyme inhibition, the structure-activity relationships of N-substituted cyclopropylamines have been studied as monoamine oxidase inhibitors. nih.gov These studies reveal that the nature of the substituent on the nitrogen atom significantly impacts the inhibitory potency, highlighting the importance of the electronic and steric profile of the molecule.
A comparative analysis of the reactivity of cyclopropyl versus cyclobutyl amidines would also be insightful. The difference in ring strain between a three-membered and a four-membered ring would be expected to influence the reactivity of the adjacent amidine group. While specific studies on this direct comparison for carboxamidines are not prevalent, the general principles of ring strain suggest that the cyclopropyl derivatives would exhibit different reaction kinetics and potentially different reaction pathways compared to their cyclobutyl counterparts.
Advanced Applications in Chemical Sciences
Role in Organic Synthesis as a Synthetic Intermediate or Building Block
1-Methylcyclopropanecarboxamidine serves as a valuable reagent in organic synthesis, primarily utilized for the introduction of the 1-methylcyclopropylamidine moiety into larger, more complex molecules. This is particularly evident in the construction of heterocyclic frameworks.
Precursor for Complex Molecular Architectures
Detailed research findings, primarily from patent literature, highlight the use of this compound hydrochloride as a key intermediate in the synthesis of substituted pyrimidine (B1678525) derivatives. google.comgoogle.com These pyrimidine compounds are of significant interest in medicinal chemistry, notably as inhibitors of Werner syndrome helicase (WRN helicase), a target in cancer therapy. google.comgoogle.com
In a typical synthetic procedure, this compound hydrochloride is reacted with a suitably functionalized precursor to form the core pyrimidine ring structure. For instance, it can be condensed with other molecules to yield complex structures like (2-(1-methylcyclopropyl)-4-phenoxypyrimidin-5-yl)(3-((methylsulfonyl)methylene)azetidin-1-yl)methanone. google.com This demonstrates its role as a crucial building block, providing the substituted amidine component necessary for the final molecular architecture.
The table below summarizes an example of a complex molecule synthesized using this compound as a precursor.
| Starting Material | Reagent | Resulting Complex Molecule | Application | Reference |
| A functionalized pyrimidine precursor | This compound hydrochloride | (2-(1-methylcyclopropyl)-4-phenoxypyrimidin-5-yl)(3-((methylsulfonyl)methylene)azetidin-1-yl)methanone | WRN Helicase Inhibitor | google.com |
Use in Multicomponent Reactions
Based on available scientific literature, there is no specific information on the use of this compound in multicomponent reactions.
Catalytic Applications
There is currently no available information in the scientific literature detailing the catalytic applications of this compound.
As Ligands in Transition Metal Catalysis
No specific examples or detailed research findings have been identified regarding the use of this compound as a ligand in transition metal catalysis.
Organocatalytic Applications
There is no information available in the current body of scientific literature on the organocatalytic applications of this compound.
As Catalysts in Specific Transformations
No specific transformations where this compound acts as a catalyst have been reported in the available scientific literature.
Mechanistic Studies of Catalytic Cycles
Currently, there is a lack of publicly available scientific literature detailing the direct participation of this compound in mechanistic studies of catalytic cycles. Its primary documented role is as a reactant in multi-step syntheses rather than as a catalyst or a ligand that directly influences a catalytic process.
Applications in Materials Science
The scientific literature does not currently contain reports on the integration of this compound into polymeric structures.
There is no available research documenting the role of this compound in supramolecular chemistry or self-assembly processes.
Agricultural Chemistry Applications
While direct application in commercially available pesticides has not been documented, the structural motif of this compound is of interest in the broader field of bioactive molecule synthesis, which can include agrochemicals.
The primary documented application of this compound is as a chemical intermediate in the synthesis of more complex heterocyclic compounds, particularly those with potential pharmaceutical applications. Patent literature discloses the use of this compound hydrochloride as a key reagent in the preparation of substituted pyrimidine derivatives. google.comgoogle.com These pyrimidine compounds are further elaborated to produce inhibitors of biological targets such as WRN helicase, which are under investigation for therapeutic purposes. google.comgoogle.com
The general synthetic route involves the reaction of this compound with other synthetic intermediates to form a core heterocyclic structure. For instance, it has been used in the synthesis of (S,E)-2-((1-methylcyclopropyl)methyl)-N-(4-(methylsulfonyl)but-3-en-2-yl)-4-phenoxypyrimidine-5-carboxamide. google.com In these syntheses, the amidine group of this compound participates in a cyclization reaction to form the pyrimidine ring, demonstrating its utility as a building block for introducing the 1-methylcyclopropyl moiety into a larger molecular scaffold. Another patent describes a similar use of 2-cyclopropylacetamidine hydrochloride, a structurally related compound, highlighting the utility of cyclopropyl-containing amidines in generating diverse molecular architectures. google.com
The structure-activity relationship (SAR) studies in these contexts focus on the final complex molecules, investigating how modifications to different parts of the molecule, including the group introduced via the amidine, affect the biological activity. The 1-methylcyclopropyl group is often valued in medicinal chemistry for its ability to introduce conformational rigidity and improve metabolic stability.
The available information focuses on the utility of this compound as a synthon. There is no literature available that discusses its chemical mechanism of action outside of its role as a reactant in the synthesis of larger molecules. The chemical reactivity resides in the nucleophilic character of the amidine group, which allows it to participate in condensation and cyclization reactions to form heterocyclic systems.
Future Research Directions and Challenges
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of 1-Methylcyclopropanecarboxamidine and its derivatives is a key area for future development. While general methods for the synthesis of cyclopropylamines and cyclopropane-fused amidines exist, dedicated and efficient routes to this specific molecule are not yet widely reported in the literature. nih.govacs.orgnih.govacs.orgorganic-chemistry.org Future research will likely focus on developing synthetic strategies that are not only high-yielding but also stereoselective, allowing for the controlled synthesis of specific isomers.
One promising avenue is the adaptation of existing cyclopropanation methods, such as the Simmons-Smith reaction or transition-metal catalyzed cyclopropanations of alkenes, followed by functional group manipulation to install the amidine moiety. acs.orgorganic-chemistry.org Another approach could involve the Kulinkovich reaction applied to amides or nitriles, which has shown promise in the synthesis of cyclopropylamines. acs.org The development of one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, would significantly enhance the efficiency and reduce the environmental impact of producing this compound. A notable example in a related system is the copper-mediated oxidative cyclization of carbanions to form cyclopropane-fused bicyclic amidines. nih.gov
A significant challenge will be the management of the inherent ring strain of the cyclopropane (B1198618) group throughout the synthetic sequence. Reactions must be carefully designed to avoid unwanted ring-opening or rearrangement reactions. Furthermore, the development of catalytic asymmetric methods to access enantiomerically pure this compound will be crucial for its potential applications in areas where chirality is a key determinant of function.
Exploration of Undiscovered Reactivity Modes
The reactivity of this compound is a largely uncharted territory, offering a fertile ground for discovery. The interplay between the strained cyclopropane ring and the electron-rich amidine functionality is expected to give rise to unique chemical behavior. Future research will aim to systematically investigate its reactions with a wide range of electrophiles and nucleophiles.
The amidine group can act as a bidentate ligand for metal catalysts, opening up possibilities for its use in coordination chemistry and catalysis. The exploration of its coordination behavior with various transition metals could lead to the development of novel catalysts for a range of organic transformations. Furthermore, the N-H bonds of the amidine can be functionalized, providing a handle for the synthesis of a diverse library of derivatives with tailored properties.
A key challenge in studying the reactivity of this compound will be to control the regioselectivity and chemoselectivity of its reactions. The presence of multiple reactive sites—the two nitrogen atoms of the amidine and the C-C bonds of the cyclopropane ring—requires careful selection of reaction conditions to achieve the desired outcome. Understanding the factors that govern the competition between different reaction pathways will be a central theme of future investigations.
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure and dynamics of this compound is essential for predicting and controlling its chemical behavior. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will provide fundamental structural information, advanced techniques will be necessary to probe more subtle aspects of its molecular architecture.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be invaluable for unambiguously assigning the proton and carbon signals and for elucidating the connectivity of the molecule. Nuclear Overhauser Effect (NOE) experiments can provide insights into the spatial proximity of different atoms, helping to define the molecule's preferred conformation.
A significant challenge will be the detailed characterization of any transient intermediates or transition states involved in its reactions. The use of time-resolved spectroscopic techniques, coupled with computational modeling, could provide a more complete picture of the reaction mechanisms. Furthermore, solid-state NMR and X-ray crystallography studies of this compound and its derivatives will be crucial for understanding their packing arrangements and intermolecular interactions in the solid state.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling the prediction of molecular properties and reaction outcomes. For this compound, these computational tools hold immense promise for accelerating its development and application.
ML models could be trained on existing data for related amidine and cyclopropane-containing compounds to predict key properties of this compound, such as its solubility, pKa, and reactivity. This predictive capability can help to prioritize experimental efforts and guide the design of new derivatives with desired characteristics. For instance, ML has been successfully used to predict the conversion rates of amide bond synthesis and to understand the factors influencing reaction outcomes. acs.org
A major challenge in applying ML to this specific molecule will be the availability of sufficient high-quality data. The accuracy of ML models is highly dependent on the size and diversity of the training dataset. As more experimental data for this compound and its analogs become available, the predictive power of these models will undoubtedly increase. The integration of high-throughput experimentation with automated data analysis will be a key enabler for building robust and reliable predictive models.
Sustainable and Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, future research will need to focus on developing synthetic routes and applications that are environmentally benign. nih.gov This includes the use of renewable starting materials, the minimization of waste, and the avoidance of hazardous reagents and solvents.
The development of catalytic methods for the synthesis of 1-Methylcyclopropan-ecarboxamidine is a key green chemistry objective, as catalysis can significantly reduce the amount of waste generated compared to stoichiometric reactions. The use of alternative energy sources, such as microwave irradiation or mechanochemistry, could also lead to more sustainable synthetic processes. nih.gov
Q & A
Basic: What are the recommended methodologies for synthesizing 1-Methylcyclopropanecarboxamidine, and how can reaction yields be optimized?
Answer:
Synthesis of this compound typically involves cyclopropane ring formation followed by functionalization. A common approach is the α-alkylation of nitrile precursors (e.g., 2-methylacetonitrile derivatives) to form the cyclopropane backbone, followed by conversion of the nitrile group to the amidine functionality via hydrolysis and subsequent amidination . Key optimization strategies include:
- Catalytic Systems : Use of palladium or copper catalysts for cyclopropanation to enhance stereochemical control.
- Temperature Control : Low temperatures (−20°C to 0°C) to minimize side reactions like ring-opening.
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product from unreacted starting materials.
Table 1: Example reaction conditions and yields for related cyclopropane derivatives:
| Precursor | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nitrile A | Pd(OAc)₂ | −20 | 62 |
| Nitrile B | Cu(OTf)₂ | 0 | 45 |
Reference methodologies for reproducibility are outlined in experimental sections of medicinal chemistry journals, emphasizing full procedural transparency .
Basic: What analytical techniques are critical for characterizing this compound and verifying purity?
Answer:
Characterization requires a multi-technique approach:
- NMR Spectroscopy :
- HPLC-MS : Reverse-phase HPLC with C18 columns and MS detection to assess purity (>95%) and molecular ion verification.
- Elemental Analysis : Combustion analysis for C, H, N to validate stoichiometry (±0.4% tolerance) .
Note : For novel compounds, include X-ray crystallography data if available to confirm spatial configuration .
Advanced: How can researchers investigate the interaction of this compound with biological targets such as GABA receptors?
Answer:
To study target interactions:
Computational Docking : Use molecular modeling software (e.g., AutoDock Vina) to predict binding affinities to GABA_A receptor subunits. Focus on conserved residues (e.g., β3-subunit loop C) .
In Vitro Assays :
- Electrophysiology : Patch-clamp recordings on transfected HEK cells expressing GABA receptors to measure chloride ion flux.
- Radioligand Binding : Competitive binding assays using [³H]-muscimol to quantify displacement efficacy.
Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., halogenation at the cyclopropane ring) to correlate structural changes with activity .
Critical Consideration : Account for potential off-target effects by screening against related receptors (e.g., glycine receptors) .
Advanced: How should contradictory data on the stability of this compound under physiological conditions be resolved?
Answer:
Contradictory stability data (e.g., hydrolysis rates in acidic vs. neutral media) require:
- Controlled Replication : Repeat experiments under identical conditions (pH, temperature, ionic strength) using standardized buffers .
- Analytical Validation : Employ LC-MS to track degradation products (e.g., cyclopropane ring-opened carboxylic acids) and quantify half-lives.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-Methoxycyclopropane-1-carboxylic acid) to identify trends in cyclopropane reactivity .
Table 2: Stability data under varying pH conditions:
| pH | Half-life (h) | Major Degradation Product |
|---|---|---|
| 2.0 | 1.2 | Carboxylic acid derivative |
| 7.4 | 24.5 | Intact compound |
Advanced: What strategies are recommended for resolving discrepancies in reported biological activity data across studies?
Answer:
Discrepancies often arise from methodological variability. Mitigation strategies include:
- Standardized Assay Protocols : Adopt consensus guidelines for cell lines (e.g., HEK293 vs. CHO), agonist concentrations, and endpoint measurements .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers and confounders.
- Mechanistic Follow-Up : Use CRISPR-edited cell models to isolate specific receptor subunits implicated in activity .
Example : If one study reports potent GABA_A activation (EC₅₀ = 10 nM) while another shows no effect, validate using orthogonal assays (e.g., calcium imaging vs. electrophysiology) .
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced selectivity?
Answer:
- Quantum Mechanical Calculations : Optimize geometries at the DFT/B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding .
- Molecular Dynamics Simulations : Simulate ligand-receptor complexes over 100-ns trajectories to assess binding mode stability.
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with GABA_A α1-subunit Glu137) for derivative design .
Case Study : Methyl 1-(3-aminophenyl)cyclopropanecarboxylate derivatives showed improved selectivity when bulky substituents were added to reduce off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
